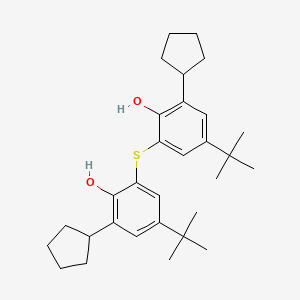
2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) is an organic compound with the molecular formula C30H42O2S. It is a phenolic antioxidant, which means it helps prevent the oxidation of other molecules. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) typically involves the reaction of 4-tert-butyl-6-cyclopentylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the formation of the thiobis linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different thiol derivatives.
Substitution: The tert-butyl and cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) has several applications in scientific research:
Chemistry: Used as a stabilizer in polymers to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mécanisme D'action
The antioxidant effect of 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The thiobis linkage also contributes to its stability and effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Thiobis(4-tert-octylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
Uniqueness
Compared to similar compounds, 2,2’-Thiobis(4-tert-butyl-6-cyclopentylphenol) offers unique advantages such as enhanced stability and effectiveness in high-temperature applications. Its specific structure allows for better performance in preventing oxidative degradation in various industrial and scientific applications.
Propriétés
Numéro CAS |
55036-39-0 |
|---|---|
Formule moléculaire |
C30H42O2S |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol |
InChI |
InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3 |
Clé InChI |
GMMWGCRLFJBLBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


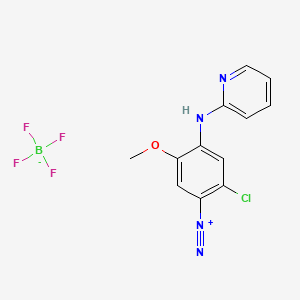


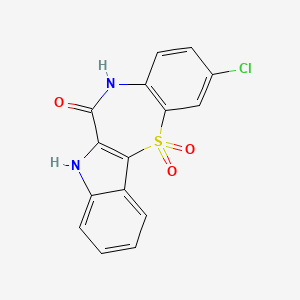


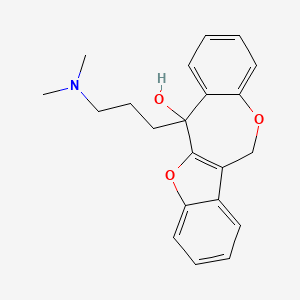
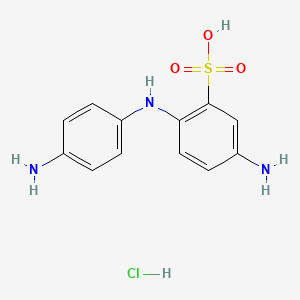
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
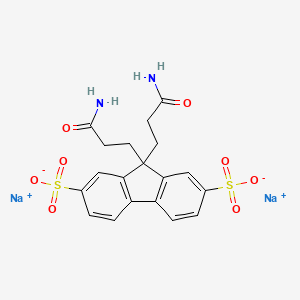


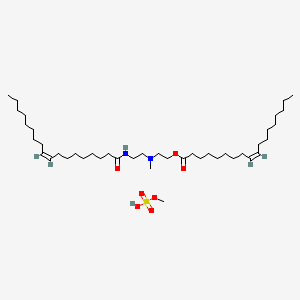
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
